C2 Ceramide-1-phosphate
Description
Contextualization within Sphingolipid Metabolism and Signaling
Sphingolipids are a class of lipids that are integral components of eukaryotic cell membranes and are also involved in signal transduction. portlandpress.com The central molecule in sphingolipid metabolism is ceramide. biologists.comnih.gov Ceramide can be metabolized through several pathways, one of which is its phosphorylation by ceramide kinase (CERK) to produce ceramide-1-phosphate (C1P). biologists.comnih.govresearchgate.net C2 Ceramide-1-phosphate is a synthetic version of C1P with a shorter acyl chain, which allows it to more easily cross cell membranes for research purposes. researchgate.netmdpi.com
The balance between ceramide and C1P is critical for cell fate. researchgate.net Generally, ceramide is associated with pro-apoptotic (cell death) and anti-proliferative signals, while C1P promotes cell survival, proliferation, and inflammation. portlandpress.comnih.govresearchgate.netresearchgate.net This dynamic interplay, often referred to as the "sphingolipid rheostat," determines whether a cell lives or dies. researchgate.net
The metabolic pathways involving these lipids are complex and interconnected. Ceramide can be generated through the de novo synthesis pathway, the breakdown of sphingomyelin (B164518), or the salvage pathway. nih.govfrontiersin.org Once formed, ceramide can be converted to C1P, sphingomyelin, glucosylceramide, or broken down into sphingosine (B13886), which can then be phosphorylated to sphingosine-1-phosphate (S1P), another important signaling lipid. biologists.comamegroups.org
Historical Perspectives on this compound Research
The journey to understanding C1P and its synthetic analog, this compound, began with the discovery of the enzyme responsible for its production, ceramide kinase (CERK). CERK was first identified in 1989 as a calcium-stimulated lipid kinase in brain synaptic vesicles. nih.gov Shortly after, in 1990, the production of C1P was observed in human promyelocytic leukemia HL-60 cells. nih.gov These early studies established the existence of a distinct pathway for ceramide phosphorylation. nih.gov
A significant leap in C1P research came with the successful cloning of the CERK enzyme, which provided a crucial tool for investigating the cellular functions of both the enzyme and its product, C1P. nih.gov Subsequent research revealed that C1P is a bioactive lipid involved in cell proliferation and inflammatory events. nih.gov The first biological effect attributed to C1P was its ability to stimulate cell growth. nih.gov Later studies demonstrated its anti-apoptotic properties, showing that it could prevent cell death in macrophages. nih.gov
The use of synthetic, short-chain ceramides (B1148491) like C2-ceramide became a common practice in research to simulate the accumulation of cellular ceramide and study its effects on processes like programmed cell death. researchgate.netmdpi.com Consequently, this compound has been utilized in studies to counteract the effects of C2-ceramide and to investigate the pro-survival and other signaling roles of C1P. researchgate.netfrontiersin.org
Overview of this compound as a Bioactive Lipid Messenger
This compound, acting as a stand-in for the endogenous C1P, is recognized as a potent bioactive lipid messenger with diverse functions. biologists.com Its primary role is often seen as antagonistic to that of ceramide. nih.govresearchgate.net While ceramide promotes apoptosis, this compound has been shown to be a pro-survival agent, inhibiting cell death and promoting proliferation. researchgate.netnih.gov
The pro-survival effects of C1P are mediated through the activation of several signaling pathways. For instance, C1P has been shown to activate the phosphatidylinositol 3-kinase (PI3-K)/protein kinase B (Akt) pathway, which is a key regulator of cell survival. nih.gov It can also lead to the upregulation of anti-apoptotic proteins like Bcl-XL. nih.gov
Recent findings suggest that C1P can act both as an intracellular second messenger and as an extracellular ligand that binds to G protein-coupled receptors on the cell surface to mediate its effects. portlandpress.comnih.govresearchgate.net This dual functionality highlights the complexity and importance of C1P signaling in cellular regulation.
Interactive Data Table: Key Research Findings on this compound and Related Compounds
| Compound | Key Function/Finding | Research Context |
| This compound | Pro-survival, anti-apoptotic, promotes proliferation. researchgate.netnih.gov | Used as a synthetic analog to study the effects of C1P. researchgate.netfrontiersin.org |
| Ceramide (including C2-ceramide) | Pro-apoptotic, anti-proliferative. portlandpress.comnih.govresearchgate.net | Often used to induce programmed cell death in research. researchgate.netmdpi.com |
| Ceramide-1-phosphate (C1P) | Endogenous signaling molecule with pro-survival and pro-inflammatory roles. nih.govnih.gov | The natural counterpart to the synthetic this compound. |
| Ceramide Kinase (CERK) | The enzyme that phosphorylates ceramide to produce C1P. biologists.comnih.govnih.gov | A key regulator in the balance between ceramide and C1P levels. researchgate.net |
| Sphingosine-1-phosphate (S1P) | Another bioactive sphingolipid involved in cell growth, survival, and angiogenesis. biologists.comamegroups.org | Part of the interconnected sphingolipid metabolic network. amegroups.org |
Structure
2D Structure
Properties
IUPAC Name |
[(E,2S,3R)-2-acetamido-3-hydroxyoctadec-4-enyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40NO6P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(23)19(21-18(2)22)17-27-28(24,25)26/h15-16,19-20,23H,3-14,17H2,1-2H3,(H,21,22)(H2,24,25,26)/b16-15+/t19-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPZKJVGDYNEAW-QUDYQQOWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)NC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)O)NC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40NO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis and Catabolism of C2 Ceramide 1 Phosphate
Enzymatic Pathways of C2 Ceramide-1-phosphate Synthesis
The synthesis of this compound (C2-C1P) is a critical process in cellular signaling, primarily orchestrated by the enzyme Ceramide Kinase (CERK). This section delves into the specifics of this enzymatic conversion and the necessary precursors.
Role of Ceramide Kinase (CERK) in Phosphorylation
Ceramide Kinase (CERK) is the key enzyme responsible for the synthesis of Ceramide-1-phosphate (C1P) in mammalian cells through the direct phosphorylation of ceramide. nih.govnih.gov This ATP-dependent mechanism is considered the major pathway for C1P generation. nih.govnih.gov To date, CERK is the only known mammalian enzyme identified to catalyze this specific conversion. nih.gov
First identified in brain synaptic vesicles, CERK activity was later observed in various cell types, including human leukemia HL-60 monocytes. nih.govnih.gov The enzyme exists in both the microsomal membrane fraction and the cytosolic fraction of cells. nih.gov The cloning of the CERK enzyme has significantly advanced the study of its role and that of its product, C1P, in cellular functions. nih.gov
Structurally, the human CERK protein shares homology with sphingosine (B13886) kinases 1 and 2, containing five conserved domains. nih.gov It also possesses a unique PH-domain at its N-terminus, which is known to bind to several signaling molecules. nih.gov The mRNA for CERK is expressed in various tissues, including the heart, kidney, lung, brain, and hematopoietic cells, highlighting its widespread importance. nih.gov
The activity of CERK is crucial in maintaining the balance between the pro-apoptotic ceramide and the pro-survival C1P. researchgate.net By converting ceramide to C1P, CERK plays a pivotal role in promoting cell proliferation and survival. researchgate.netencyclopedia.pub
Precursors and Substrates in this compound Formation
The primary precursor for the synthesis of this compound is C2-ceramide (N-acetylsphingosine). nih.govamegroups.org C2-ceramide is a cell-permeable analog of natural ceramides (B1148491) and is often used in research to study the effects of ceramides in cells. nih.gov
Ceramide itself, the substrate for CERK, is a central molecule in sphingolipid metabolism. amegroups.orgbiologists.com It can be generated through several pathways:
De novo synthesis: This pathway begins with the condensation of serine and palmitoyl-CoA. biologists.comtermedia.pl
Sphingomyelin (B164518) hydrolysis: Sphingomyelinases (SMases) can break down sphingomyelin to produce ceramide. biologists.comresearchgate.net
Salvage pathway: This involves the recycling of sphingosine back to ceramide. amegroups.orgcreative-proteomics.com
In specific instances, such as in stimulated HL-60 cells, the ceramide used for C1P production is derived from the breakdown of sphingomyelin. nih.gov The availability of ceramide from these various sources is a key factor in the subsequent synthesis of C1P by CERK.
Pathways of this compound Degradation
The cellular levels of this compound are tightly controlled not only by its synthesis but also by its degradation. This section explores the enzymes responsible for its breakdown and its interconversion with other important sphingolipid metabolites.
Ceramide-1-phosphate Phosphatase Activity
The primary pathway for the degradation of Ceramide-1-phosphate (C1P) is its dephosphorylation back to ceramide. This reaction is catalyzed by C1P phosphatases. nih.govresearchgate.net The existence of these phosphatases suggests that ceramide and C1P are interconvertible within cells, allowing for a dynamic regulation of their respective levels. researchgate.netnih.gov
C1P phosphatase activity has been identified in various tissues, with enrichment in brain synaptosomes and liver plasma membrane fractions. nih.gov It appears to be distinct from phosphatidic acid phosphohydrolase. nih.gov However, C1P can also be a substrate for a family of lipid phosphate (B84403) phosphatases (LPPs), which are capable of dephosphorylating various lipid phosphates, including sphingosine-1-phosphate and phosphatidic acid. encyclopedia.pubnih.gov The coordinated action of CERK and these phosphatases is crucial for controlling the balance between ceramide and C1P, thereby influencing cellular signaling pathways. nih.gov
Interconversion with Other Sphingolipid Metabolites and its Significance
This compound is part of a complex and interconnected network of sphingolipid metabolism. The balance between C1P and other bioactive sphingolipids, particularly ceramide and sphingosine-1-phosphate (S1P), is critical for determining cell fate. termedia.pl
The degradation of C1P to ceramide by phosphatases is a key interconversion step. encyclopedia.pubresearchgate.net This newly formed ceramide can then enter several metabolic routes:
It can be deacetylated by ceramidases to form sphingosine. amegroups.orgresearchgate.net
Sphingosine can then be phosphorylated by sphingosine kinases to produce sphingosine-1-phosphate (S1P), a potent signaling molecule with often opposing effects to ceramide. amegroups.orgresearchgate.net
Ceramide can also be used for the synthesis of more complex sphingolipids like sphingomyelin and glucosylceramide. nih.govamegroups.org
This intricate metabolic web highlights the significance of C1P's interconversion. The relative levels of ceramide, C1P, and S1P form a "sphingolipid rheostat" that dictates cellular outcomes such as proliferation, survival, apoptosis, and inflammation. termedia.ploaepublish.com For instance, while ceramide is generally pro-apoptotic, both C1P and S1P are considered pro-survival and mitogenic. nih.govresearchgate.net Therefore, the enzymatic activities that regulate these interconversions are vital for maintaining cellular homeostasis.
Another potential, though less characterized, degradation pathway for C1P could be its deacylation to sphingosine-1-phosphate. nih.gov However, a specific C1P deacylase has not yet been identified in mammalian cells. nih.gov The irreversible degradation of S1P by S1P lyase into ethanolamine (B43304) phosphate and a fatty aldehyde represents a final exit point from this metabolic cycle. biologists.comnih.gov
Regulation of this compound Levels in Cells
The intracellular concentration of this compound (C2-C1P) is meticulously regulated to ensure proper cellular function. This regulation is achieved through a dynamic balance between its synthesis and degradation, which in turn influences the levels of other interconnected sphingolipid metabolites. nih.govdoi.org
The primary regulatory control point for C1P synthesis is the activity of Ceramide Kinase (CERK), the sole enzyme known to phosphorylate ceramide to C1P. nih.govnih.gov The expression and activity of CERK can be influenced by various cellular signals, thereby controlling the rate of C1P production. For example, increased expression of CERK leads to higher levels of C1P. doi.org
Conversely, the degradation of C1P is mainly governed by the activity of C1P phosphatases and other lipid phosphate phosphatases (LPPs), which convert C1P back to ceramide. researchgate.netnih.gov The interplay between CERK and these phosphatases creates a tightly controlled cycle of phosphorylation and dephosphorylation, allowing the cell to rapidly modulate the ratio of C1P to ceramide. researchgate.netnih.gov
This "sphingolipid rheostat" is crucial because ceramide and C1P often have opposing biological effects. nih.govresearchgate.net Ceramide is frequently associated with apoptosis and cell cycle arrest, whereas C1P is mitogenic and promotes cell survival. nih.govencyclopedia.pub Therefore, the regulation of C1P levels is integral to the control of cell fate decisions. A shift in this balance, leading to the accumulation of one metabolite over the other, can result in metabolic dysfunction or disease. researchgate.net
Table 1: Key Enzymes in this compound Metabolism
| Enzyme | Function | Substrate | Product | Significance |
|---|---|---|---|---|
| Ceramide Kinase (CERK) | Phosphorylation | Ceramide | Ceramide-1-phosphate | Primary synthesis pathway for C1P, promoting cell survival. nih.govnih.gov |
| Ceramide-1-phosphate Phosphatase | Dephosphorylation | Ceramide-1-phosphate | Ceramide | Primary degradation pathway for C1P, regulating the C1P/ceramide balance. researchgate.netnih.gov |
| Lipid Phosphate Phosphatases (LPPs) | Dephosphorylation | Ceramide-1-phosphate | Ceramide | Contribute to C1P degradation. encyclopedia.pubnih.gov |
| Ceramidase | Deacetylation | Ceramide | Sphingosine | Links C1P metabolism to the S1P pathway. amegroups.orgresearchgate.net |
Table 2: Compound Names Mentioned in the Article
| Compound Name | |
|---|---|
| 3-ketosphinganine | |
| This compound (C2-C1P) | |
| C2-ceramide (N-acetylsphingosine) | |
| Ceramide | |
| Ceramide-1-phosphate (C1P) | |
| Dihydroceramide | |
| Ethanolamine phosphate | |
| Fatty aldehyde | |
| Glucosylceramide | |
| Palmitoyl-CoA | |
| Phosphatidic acid | |
| Serine | |
| Sphingomyelin | |
| Sphingosine |
Subcellular Localization and Dynamic Regulation of C2 Ceramide 1 Phosphate
Intracellular Compartmentation and Distribution
The subcellular distribution of C2 Ceramide-1-phosphate is intrinsically linked to the localization of the enzyme responsible for its synthesis, ceramide kinase (CerK). CerK phosphorylates ceramide to produce C1P. nih.gov While CerK activity was initially identified in brain synaptic vesicles and the microsomal membrane fraction, further research has revealed its presence in multiple cellular compartments. nih.gov
Principally, CerK is considered a cytosolic enzyme that translocates to membranes, with a significant concentration and activity localized at the Golgi apparatus. frontiersin.orgamegroups.org This strategic positioning in the Golgi is critical, as this organelle serves as a central hub for lipid metabolism and trafficking. From the Golgi, C1P can be distributed to other cellular destinations, including the plasma membrane, through vesicular transport. amegroups.org
The localization of CerK, and consequently the generation of C1P, is not static. It can be influenced by the metabolic state of the cell, suggesting a dynamic regulation of its compartmentalization. nih.gov This adaptability allows cells to modulate C1P levels in specific locations in response to various stimuli. For instance, upon stimulation with agonists like interleukin 1-beta or macrophage colony stimulating factor, CerK can be activated, leading to an increase in C1P production. nih.govnih.gov
While the focus is on C2-C1P, it's important to note that studies often refer to C1P in general, with the acyl chain length influencing its specific functions. However, the general principles of synthesis and distribution are considered applicable to short-chain ceramides (B1148491) like C2 ceramide. The exogenous addition of a cell-permeable C2-ceramide to cells overexpressing CerK has been shown to result in the formation of C2-C1P. nih.gov
Table 1: Subcellular Localization of Ceramide Kinase (CerK) and C1P
| Cellular Compartment | Presence of CerK/C1P | Key Findings |
| Golgi Apparatus | Primary site of CerK localization and C1P synthesis. frontiersin.orgamegroups.org | Serves as a hub for C1P production and subsequent distribution. amegroups.org |
| Cytosol | CerK is found as a cytosolic enzyme that can migrate to membranes. nih.govfrontiersin.org | Dynamic localization allows for responsive C1P synthesis. nih.gov |
| Plasma Membrane | C1P is transported to the plasma membrane from the Golgi. amegroups.org | Site of action for extracellular C1P signaling and location of C1P-degrading enzymes. nih.gov |
| Brain Synaptic Vesicles | Early studies identified CerK activity in this location. nih.gov | Suggests a role for C1P in neuronal function. |
| Microsomal Fraction | CerK activity has been detected in this cellular fraction. nih.gov | Indicates involvement in various metabolic processes. |
Mechanisms of Intermembrane Transport: Ceramide-1-phosphate Transfer Protein (CPTP)
The movement of C1P between different cellular membranes is a critical aspect of its biological activity and is primarily mediated by the ceramide-1-phosphate transfer protein (CPTP). plos.org This protein facilitates the non-vesicular transport of C1P, ensuring its rapid and specific delivery to target membranes.
CPTP is essential for shuttling C1P from its site of synthesis in the trans-Golgi to other organelles, such as the plasma membrane. plos.org This transport is crucial for regulating the spatial and temporal levels of C1P within the cell. By selectively trafficking C1P, CPTP plays a role in modulating cellular processes influenced by this bioactive lipid, including pro-inflammatory responses. plos.org
The mechanism of CPTP involves the extraction of a C1P molecule from a donor membrane, its transport through the aqueous environment of the cytoplasm, and its subsequent insertion into an acceptor membrane. This process is highly specific for C1P, highlighting the precise regulation of its intracellular transport.
Dual Roles of this compound: Intracellular Second Messenger and Extracellular Agonist Functions
This compound exhibits a remarkable duality in its function, acting as both an intracellular second messenger and an extracellular signaling molecule. nih.govnih.gov This dual capacity allows it to regulate a wide array of cellular activities.
As an intracellular second messenger , C1P is involved in signaling pathways that control cell survival and proliferation. nih.govnih.gov For instance, it has been shown to be mitogenic for fibroblasts and macrophages and possesses anti-apoptotic properties. nih.gov Many of the effects attributed to intracellular C1P are a consequence of its direct interaction with and modulation of specific protein targets within the cell.
In its role as an extracellular agonist , C1P can act on cell surface receptors to elicit cellular responses. A key example of this is its ability to stimulate cell migration, particularly in macrophages. nih.govnih.gov This effect is mediated through a specific plasma membrane receptor that is coupled to a G-protein. nih.govnih.gov The exogenous application of C1P is necessary to observe this chemotactic response, underscoring its function as an extracellular ligand. nih.gov
Table 2: Functional Roles of this compound
| Role | Mechanism of Action | Cellular Outcome |
| Intracellular Second Messenger | Direct interaction with intracellular target proteins. nih.govnih.gov | Regulation of cell survival, proliferation, and anti-apoptotic pathways. nih.gov |
| Extracellular Agonist | Binds to specific G-protein coupled receptors on the plasma membrane. nih.govnih.gov | Stimulation of cell migration and chemotaxis. nih.govnih.gov |
Molecular Mechanisms and Downstream Signaling Pathways Mediated by C2 Ceramide 1 Phosphate
Direct and Indirect Molecular Targets of C2 Ceramide-1-phosphate
This compound (C2-C1P), a synthetic, cell-permeable analog of the endogenous signaling lipid ceramide-1-phosphate (C1P), exerts its biological effects by interacting with a variety of intracellular proteins. These interactions can be direct, involving physical binding to the target protein, or indirect, occurring as a downstream consequence of C1P's primary actions.
Interaction with Cytosolic Phospholipase A2 Alpha (cPLA2α) and its C2/CaLB Domain
A primary and well-characterized direct target of C1P is the cytosolic phospholipase A2 alpha (cPLA2α), an enzyme critical for the release of arachidonic acid and subsequent production of inflammatory eicosanoids. biologists.com C1P's interaction with cPLA2α is mediated through the enzyme's N-terminal calcium-dependent lipid-binding (C2/CaLB) domain. biologists.comresearchgate.net
This interaction is noteworthy because the C2 domain was initially thought to bind primarily to zwitterionic lipids like phosphatidylcholine. biologists.com However, studies have demonstrated that the anionic lipid C1P directly binds to a novel site within the C2/CaLB domain, distinct from the binding sites for phosphatidylcholine. biologists.com This binding event is calcium-dependent, with significant interaction observed at calcium concentrations as low as 300 nM, which is consistent with the levels required for the association of cPLA2α with cellular membranes. biologists.com
The binding of C1P to the C2 domain of cPLA2α has two major functional consequences:
Allosteric Activation: C1P acts as a direct allosteric activator of cPLA2α. biologists.com
Membrane Translocation: It facilitates the translocation of cPLA2α from the cytosol to intracellular membranes, such as the Golgi apparatus and perinuclear regions, where its substrate phospholipids (B1166683) reside. biologists.comdoi.orgresearchgate.net This translocation is a key step in the activation of the enzyme. C1P effectively lowers the calcium concentration required for this translocation to occur. researchgate.netmolbiolcell.org
Recent findings indicate that C1P interacts with a novel site near the calcium-binding region II (CBR II) of the cPLA2α C2/CaLB domain. biologists.com This interaction does not interfere with the binding of phosphatidylcholine or other regulatory lipids, suggesting a unique mechanism of activation. biologists.com
| Feature | Description | References |
| Target Enzyme | Cytosolic Phospholipase A2 Alpha (cPLA2α) | biologists.com |
| Binding Domain | Calcium-dependent lipid-binding (C2/CaLB) domain | biologists.comresearchgate.net |
| Mechanism | Direct binding to a novel site on the C2 domain | biologists.com |
| Functional Effects | Allosteric activation and promotion of membrane translocation | biologists.comdoi.orgresearchgate.net |
| Calcium Dependence | Lowers the Ca2+ requirement for enzyme translocation | researchgate.netmolbiolcell.org |
Modulation of Protein Phosphatases (e.g., Protein Phosphatase 1/2A)
In contrast to ceramide, which is known to activate protein phosphatases like Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A), C1P acts as a potent inhibitor of these enzymes. biologists.com These serine/threonine phosphatases, sometimes referred to as ceramide-activated protein phosphatases (CAPPs), are implicated in pro-apoptotic signaling pathways. biologists.comjci.org
By inhibiting PP1 and PP2A, C1P can counteract the effects of ceramide and promote cell survival and proliferation. biologists.com The inhibition of these phosphatases has been linked to the activation of downstream pro-survival signaling cascades, including the ERK1/2 pathway, and an increase in DNA synthesis. biologists.com For instance, ceramide-induced activation of PP2A can lead to the dephosphorylation and inactivation of the pro-survival kinase Akt, an effect that can be reversed by C1P. jci.orgamegroups.org
| Target Enzyme | Effect of C2-C1P | Downstream Consequence | References |
| Protein Phosphatase 1 (PP1) | Inhibition | Promotion of cell survival and proliferation | biologists.com |
| Protein Phosphatase 2A (PP2A) | Inhibition | Activation of ERK1/2 pathway, increased DNA synthesis | biologists.com |
Inhibition of Acid Sphingomyelinase
Another crucial molecular target of C1P is acid sphingomyelinase (A-SMase). nih.govnih.gov This enzyme is responsible for the hydrolysis of sphingomyelin (B164518) to generate ceramide. By inhibiting A-SMase, C1P effectively reduces the intracellular levels of pro-apoptotic ceramide. nih.govnih.gov This inhibitory action is considered a major mechanism through which C1P exerts its anti-apoptotic and pro-survival effects. nih.govnih.govavantiresearch.com
Studies in macrophages have shown that C1P can directly inhibit the activity of A-SMase in cell homogenates, suggesting a direct physical interaction with the enzyme. nih.govnih.gov This inhibition prevents the accumulation of ceramide that would otherwise trigger apoptotic pathways. nih.govusbio.net Therefore, the balance between C1P and ceramide, regulated in part by the C1P-mediated inhibition of A-SMase, is a critical determinant of cell fate. nih.gov
Activation and Regulation of Key Signaling Cascades
The interaction of C2-C1P with its direct molecular targets initiates a cascade of downstream signaling events that influence fundamental cellular processes such as proliferation, survival, and inflammation.
Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., MEK/ERK1-2, JNK)
C1P has been shown to modulate the activity of Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the regulation of cell growth and differentiation. Specifically, C1P can lead to the activation of the MEK/ERK1-2 pathway. biologists.com This activation is likely a consequence of C1P's inhibition of protein phosphatases like PP1 and PP2A, which are known to dephosphorylate and inactivate components of the MAPK cascade. biologists.com
In contrast, the parent compound, C2-ceramide, has been shown in some contexts to inhibit MAPK signaling pathways, highlighting the opposing roles of ceramide and C1P in regulating this critical cellular signaling network. mdpi.com The activation of the ERK1/2 pathway by C1P is consistent with its mitogenic and pro-survival functions. biologists.com While the primary focus has been on the MEK/ERK pathway, some evidence also points to the involvement of other MAPK family members, such as JNK, in ceramide-related signaling, though the specific role of C1P in this context is less defined. nih.gov
Phosphatidylinositol 3-Kinase (PI3-K)/Akt (PKB) Pathway
The Phosphatidylinositol 3-Kinase (PI3-K)/Akt (also known as Protein Kinase B or PKB) pathway is a major signaling route that promotes cell survival and inhibits apoptosis. nih.govnih.gov C1P has been demonstrated to be a potent activator of this pathway. nih.gov This activation is a key mechanism underlying the anti-apoptotic effects of C1P. nih.govfrontiersin.org
In bone marrow-derived macrophages, C1P has been shown to stimulate the PI3-K/Akt pathway. nih.gov The activation of Akt by C1P leads to the phosphorylation and inactivation of pro-apoptotic proteins, thereby promoting cell survival. frontiersin.org This contrasts sharply with the action of ceramide, which is known to inhibit the PI3-K/Akt pathway, often by activating protein phosphatases that dephosphorylate and inactivate Akt. nih.govnih.govmdpi.com
The activation of the PI3-K/Akt pathway by C1P represents a critical node in its signaling network, linking it to the regulation of cell fate and survival. nih.govresearchgate.net
| Signaling Pathway | Effect of C2-C1P | Key Downstream Events | References |
| MEK/ERK1-2 | Activation | Increased cell proliferation and survival | biologists.com |
| PI3-K/Akt (PKB) | Activation | Phosphorylation and inactivation of pro-apoptotic proteins, promotion of cell survival | nih.govfrontiersin.org |
NF-κB and Transcription Factor Regulation
The direct role of this compound (C2-C1P) in the regulation of Nuclear Factor-kappa B (NF-κB) and other transcription factors is not well-established in scientific literature. Much of the existing research focuses on its precursor, C2-ceramide, or on ceramide-1-phosphate with longer acyl chains, often revealing conflicting or context-dependent effects.
Studies on the cell-permeable precursor, C2-ceramide, have yielded inconsistent results regarding NF-κB activation. For instance, in certain experimental models, C2-ceramide was found to inhibit the activation of NF-κB and AP-1 by lipopolysaccharide (LPS). mdpi.com In contrast, other studies have shown that C2-ceramide treatment can lead to an increase in NF-κB activation. researchgate.net For example, in INS-1 insulin-producing cells, C2-ceramide treatment was associated with an early increase in the phosphorylation of the NF-κB p65 subunit, its nuclear translocation, and elevated DNA-binding activity. researchgate.net In human astroglioma cells, C2-ceramide was shown to inhibit the DNA binding and promoter activities of both NF-κB and AP-1, which are critical transcription factors for the expression of matrix metalloproteinase (MMP) genes.
On the other hand, research on ceramide-1-phosphate (C1P) with longer acyl chains suggests it plays a role in inflammatory responses, which are heavily regulated by NF-κB. C1P is known to be an important mediator in the inflammatory process through its stimulation of cytosolic phospholipase A2 (cPLA2), leading to the production of arachidonic acid and prostaglandins (B1171923). dntb.gov.ua However, studies have indicated that the activation of cPLA2α by C1P is specific to the length of its acyl chain. C1P molecules with acyl chains of six carbons or longer were effective at activating cPLA2α, whereas shorter-chain variants, specifically C2-C1P, were unable to do so. researchgate.net This finding suggests that C2-C1P may not participate in the same pro-inflammatory signaling pathways that are characteristic of long-chain C1P and often involve NF-κB.
While direct evidence is scarce, the broader family of sphingolipids, including sphingosine-1-phosphate (S1P), a related metabolite, is known to have complex interactions with transcription factor pathways. S1P can promote the activation of NF-κB in response to TNF-receptor signaling by binding to the adaptor protein TRAF2. mdpi.com
Intracellular Calcium Homeostasis and Signaling
This compound (C2-C1P) has been identified as a bioactive lipid that directly influences intracellular calcium ([Ca2+]i) levels, a critical component of cellular signaling. Studies have demonstrated that exogenous C2-C1P can provoke an increase in [Ca2+]i in various cell types, indicating its role as a signaling molecule in calcium homeostasis.
In thyroid FRTL-5 cells, C2-C1P was shown to cause a concentration-dependent rise in [Ca2+]i. nih.gov This effect is attributed to both the release of calcium from intracellular stores and the influx of extracellular calcium. nih.gov The response in these cells was partially attenuated by pertussis toxin, suggesting the involvement of a G-protein coupled receptor. nih.gov Further investigation in this cell line revealed that C2-C1P mobilizes calcium from an inositol (B14025) 1,4,5-trisphosphate (IP3)-sensitive store, as the effect was absent in cells pretreated with thapsigargin, an inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump. nih.gov Interestingly, the study also showed that C2-C1P stimulation led to an increase in intracellular sphingosine-1-phosphate (S1P), hinting at a complex signaling cascade where C2-C1P may be partly metabolized to S1P to exert its effects. nih.gov
Similarly, in GH4C1 rat pituitary cells, C2-C1P enhances the entry of calcium in a dose-dependent manner. nih.govportlandpress.com This effect was found to be critically dependent on the presence of extracellular calcium and was nearly abolished by nimodipine, an inhibitor of voltage-operated calcium channels (VOCCs). portlandpress.com This indicates that in pituitary cells, the primary mechanism of C2-C1P action is the promotion of calcium influx through VOCCs. The response was also attenuated by a phospholipase C inhibitor and was associated with a small increase in inositol phosphate (B84403) formation, suggesting a link to protein kinase C (PKC) dependent mechanisms. nih.govportlandpress.com
The table below summarizes the key research findings on the effects of C2-C1P on intracellular calcium signaling in different cell models.
| Cell Line | Primary Effect of C2-C1P | Key Mechanistic Findings | Reference |
| FRTL-5 (Thyroid) | Concentration-dependent increase in [Ca2+]i | Involves both Ca2+ influx and release from IP3-sensitive stores; partially mediated by G-protein coupled receptors and intracellular S1P production. | nih.gov |
| GH4C1 (Pituitary) | Dose-dependent enhancement of Ca2+ entry | Critically dependent on extracellular Ca2+; occurs via voltage-operated calcium channels (VOCCs); involves a PKC-dependent mechanism. | nih.govportlandpress.com |
These findings collectively establish this compound as a significant regulator of intracellular calcium signaling, capable of acting through multiple mechanisms, including the mobilization of internal stores and the activation of plasma membrane calcium channels. The precise pathways can vary depending on the cellular context.
Biological Functions of C2 Ceramide 1 Phosphate in Cellular Physiology
Regulation of Cell Growth and Survival
C2-C1P is recognized for its potent mitogenic and pro-survival activities. researchgate.netnih.govdntb.gov.ua It actively promotes cell proliferation and protects cells from apoptosis, thereby playing a crucial role in maintaining cellular homeostasis. researchgate.netnih.govdntb.gov.ua
Mitogenic and Pro-survival Properties
C2-C1P demonstrates significant mitogenic properties by stimulating cell division and proliferation in various cell types. researchgate.netnih.govdntb.gov.ua Research has shown that C2-C1P, along with other short-chain C1P analogs like C8-C1P, can induce DNA synthesis and cell division. nih.govsigmaaldrich.com This positions C1P as a mitogenic agent, contrasting with the growth-inhibitory actions of its precursor, ceramide. researchgate.net The balance between intracellular levels of C1P and ceramide can thus act as a switch, determining whether a cell proliferates or undergoes growth arrest. researchgate.net
The pro-survival effects of C1P are equally important. It has been shown to protect cells from apoptosis induced by various stimuli. researchgate.netnih.gov For instance, C1P can block cell death in macrophages deprived of macrophage-colony stimulating factor (M-CSF), a condition that would normally trigger apoptosis. nih.gov This protective role underscores the importance of C1P in promoting cell survival under stress conditions.
Anti-apoptotic Mechanisms
The anti-apoptotic functions of C2-C1P are mediated through several distinct molecular pathways. A primary mechanism involves the direct inhibition of acid sphingomyelinase (aSMase), an enzyme responsible for generating pro-apoptotic ceramide from sphingomyelin (B164518). nih.gov By inhibiting aSMase, C1P reduces the intracellular concentration of ceramide, thereby shifting the cellular balance towards survival. nih.gov
Furthermore, C1P has been implicated in the regulation of the Bcl-2 family of proteins, which are key regulators of apoptosis. mdpi.com While the precise interactions are still being elucidated, it is understood that C1P can influence the expression and activity of these proteins to prevent the initiation of the apoptotic cascade. The synthesis of C1P is catalyzed by ceramide kinase (CERK), and the resulting C1P can inhibit apoptosis, contributing to cell survival. mdpi.com
Modulation of Inflammatory Responses
C2-C1P is a key player in the complex regulation of inflammation, exhibiting both pro- and anti-inflammatory properties depending on the cellular context and stimulus. researchgate.netnih.gov
Pro-inflammatory Actions: Eicosanoid Biosynthesis, Arachidonic Acid Release, and Prostaglandin (B15479496) Formation
C1P is a potent mediator of pro-inflammatory responses, primarily through its ability to stimulate the production of eicosanoids. researchgate.netnih.gov This process is initiated by the activation of cytosolic phospholipase A2 (cPLA₂), a key enzyme responsible for the release of arachidonic acid (AA) from membrane phospholipids (B1166683). researchgate.netnih.govmdpi.com C1P directly binds to and activates cPLA₂, leading to an increase in free AA. mdpi.com This released AA is then available for conversion into various pro-inflammatory prostaglandins (B1171923) by cyclooxygenase (COX) enzymes. researchgate.netnih.govmdpi.com
The activation of cPLA₂ by C1P is a critical step in the inflammatory cascade. csic.es Studies have shown that ceramide kinase and its product, C1P, mediate the activation of cPLA₂ in response to inflammatory stimuli like interleukin-1 (IL-1). csic.es This coordinated action ensures the production of prostaglandins, which are central to the inflammatory process. mdpi.com
Anti-inflammatory Actions and Context-Dependent Effects
Despite its well-documented pro-inflammatory roles, C2-C1P can also exert anti-inflammatory effects under certain conditions. The acyl chain length of ceramides (B1148491) and their derivatives appears to be a crucial determinant of their function. Short-chain ceramides, and by extension their phosphorylated counterparts, have been shown to have anti-inflammatory effects in some contexts, whereas long-chain ceramides are often pro-inflammatory. researchgate.netbmbreports.org
For instance, in lipopolysaccharide (LPS)-stimulated microglia, short-chain ceramides can inhibit the production of pro-inflammatory cytokines. researchgate.netnih.govwiley.com C2 ceramide has been shown to reduce inflammation induced by various Toll-like receptor (TLR) agonists. wiley.com However, the role of C1P in these anti-inflammatory processes is less defined and appears to be highly context-dependent. mdpi.com One study noted that C1P and ceramide kinase were involved in reducing the production of tumor necrosis factor-alpha (TNF-α). mdpi.com The dual nature of C2-C1P's involvement in inflammation highlights the complexity of sphingolipid signaling in the immune system.
Cellular Migration and Chemotaxis
C2 Ceramide-1-phosphate (C2-C1P), a synthetic, cell-permeable analog of the endogenous bioactive lipid ceramide-1-phosphate (C1P), has been identified as a potent regulator of cellular migration and chemotaxis. nih.govdntb.gov.ua Exogenously applied C1P has been shown to stimulate the migration of various cell types, including macrophages, which is a critical process in inflammatory responses and tumor progression. nih.govresearchgate.net The action of C1P on macrophage migration appears to be mediated by specific plasma membrane receptors coupled to Gi proteins, highlighting its role as an extracellular signaling molecule in this context. dntb.gov.uanih.govresearchgate.net This suggests a dual functionality for C1P, acting as both an intracellular second messenger and an extracellular agonist to guide cell movement. dntb.gov.uanih.govresearchgate.net
The signaling pathways involved in C1P-induced cell migration are complex and can involve the activation of various downstream effectors. For instance, in macrophages, the chemotactic response to C1P has been linked to its ability to stimulate cytosolic phospholipase A2 (cPLA2), leading to the release of arachidonic acid and the subsequent production of prostaglandins, which are well-known mediators of cell migration. nih.govdntb.gov.ua Furthermore, research has implicated the enzyme that synthesizes C1P, ceramide kinase (CerK), in these migratory processes, suggesting that the localized production of C1P is crucial for directing cell movement. nih.gov
| Cell Type | Effect of C2-C1P/C1P | Associated Findings |
| Macrophages (Raw 264.7) | Potent stimulation of cell migration. nih.gov | Action observed with exogenous C1P, not with intracellularly generated C1P, suggesting a receptor-mediated mechanism. nih.gov The effect is linked to Gi protein-coupled receptors. dntb.gov.uaresearchgate.net |
| Various | Key regulator of cell migration. researchgate.net | Implicated in inflammatory responses and tumor dissemination. nih.govresearchgate.net |
Role in Phagocytosis
This compound plays a significant role in the process of phagocytosis, the cellular mechanism for engulfing and eliminating pathogens and cellular debris. nih.govsigmaaldrich.com The formation of C1P is stimulated during phagocytosis in immune cells like neutrophils and macrophages. sigmaaldrich.comnih.gov Specifically, the enzyme ceramide kinase (CerK), responsible for phosphorylating ceramide to C1P, is activated and translocates to lipid rafts in the plasma membrane upon phagocytic stimulation. nih.gov
The accumulation of C1P at the site of phagocytosis is thought to facilitate the membrane fusion events necessary for the formation of the phagosome. nih.govsigmaaldrich.com Studies have shown that cells with increased hCERK activity and subsequent C1P production exhibit a significantly higher phagocytic index. nih.gov For instance, upon challenge with opsonized erythrocytes, cells overexpressing hCERK increased phagocytosis by 1.5-fold and concurrently showed a 2-fold increase in C1P levels. nih.gov This pro-phagocytic role of C1P contrasts with the effect of its precursor, ceramide, which has been shown to inhibit phagocytosis. nih.gov
Influence on Specialized Cellular Processes (e.g., Acrosomal Exocytosis in Sperm)
The influence of this compound extends to highly specialized cellular events such as acrosomal exocytosis in sperm, a crucial step for fertilization. nih.govnih.govresearchgate.net The acrosome reaction is a regulated exocytotic process that allows the sperm to penetrate the egg. researchgate.net Recent research has demonstrated that C1P, and by extension its precursor ceramide, are key players in this process. nih.govresearchgate.net
The addition of C1P to capacitated human sperm induces the acrosome reaction. nih.govnih.govresearchgate.net This action is dependent on an increase in intracellular calcium concentration ([Ca2+]i). nih.govnih.govresearchgate.net C1P triggers the influx of extracellular calcium through both voltage-operated calcium (VOC) and store-operated calcium (SOC) channels. nih.govnih.govresearchgate.net Furthermore, it necessitates the release of calcium from internal stores via inositol (B14025) 3-phosphate receptors (IP3R) and ryanodine (B192298) receptors (RyR). nih.govnih.govresearchgate.net Importantly, the enzyme ceramide kinase (CERK) is present and active in human spermatozoa, and its activity is required for the progesterone-induced acrosome reaction, indicating that the conversion of ceramide to C1P is a critical signaling step. nih.govresearchgate.net
| Cellular Process | Role of C1P | Mechanism of Action |
| Acrosomal Exocytosis (Human Sperm) | Induces acrosomal exocytosis. nih.govnih.govresearchgate.net | Requires extracellular calcium influx via VOC and SOC channels. nih.govnih.govresearchgate.net Mediates calcium release from internal stores through IP3R and RyR. nih.govnih.govresearchgate.net Ceramide kinase activity is essential for the physiological trigger (progesterone) of the acrosome reaction. nih.govresearchgate.net |
Regulation of Adipogenesis
This compound has been shown to have a regulatory role in adipogenesis, the process of differentiation of pre-adipocytes into mature fat cells (adipocytes). nih.gov While the expression of ceramide kinase (CerK) increases during adipogenesis, suggesting an intracellular role for C1P in promoting this process, exogenous C1P exhibits an inhibitory effect. nih.govresearchgate.net
Administration of exogenous C1P to 3T3-L1 pre-adipocytes inhibits their differentiation into mature adipocytes. nih.gov This is evidenced by a reduction in the accumulation of lipid droplets and triacylglycerol content. nih.gov Furthermore, exogenous C1P potently suppresses the expression of key adipogenic marker genes, including the early marker C/EBPβ and the late marker PPARγ. nih.gov It also reduces the secretion of leptin, a late marker of adipogenesis and a crucial hormone in energy balance. nih.govtouchstonelabs.org The inhibitory actions of exogenous C1P on adipogenesis are mediated through a Gi protein-coupled receptor and involve the activation of extracellularly regulated kinases (ERK) 1-2. nih.gov This suggests that C1P can act as an external signal to modulate fat cell development, potentially balancing the effects of intracellularly generated C1P. nih.govresearchgate.net
| Cell Line | Effect of Exogenous C1P | Molecular Mechanisms |
| 3T3-L1 pre-adipocytes | Inhibits differentiation into mature adipocytes. nih.gov | Reduces lipid droplet and triacylglycerol accumulation. nih.gov Inhibits expression of adipogenic markers C/EBPβ and PPARγ. nih.gov Reduces leptin secretion. nih.gov Involves activation of ERK1/2. nih.gov Mediated by a Gi protein-coupled receptor. nih.gov |
Impact on Membrane Dynamics and Lipid Microdomains
This compound has a notable impact on the dynamics and organization of cellular membranes, particularly in the formation of lipid microdomains, also known as lipid rafts. nih.govnih.govbiorxiv.org These specialized membrane regions are enriched in certain lipids and proteins and serve as platforms for cellular signaling. biorxiv.org
The translocation of ceramide kinase to lipid rafts during phagocytosis suggests that localized C1P production is important for modulating the properties of these domains. nih.gov Studies using artificial lipid vesicles have shown that C1P can induce the formation of distinct nano- and micro-scale domains within lipid bilayers. nih.govbiorxiv.org The ability of C1P to alter membrane structure is thought to be crucial for its function in processes like phagocytosis, where membrane fusion is a key step. nih.gov Cells with higher C1P levels in their membranes exhibit a more liquid crystalline order, a condition that is favorable for promoting membrane fusion. nih.gov This contrasts with its precursor, ceramide, which has different effects on membrane organization. biorxiv.org The interaction of C1P with other proteins, such as the C2 domain of cytosolic phospholipase A2 (cPLA2α), is also influenced by its presence in membrane microdomains, further highlighting the importance of C1P in organizing signaling complexes at the membrane level. nih.gov
| System | Effect of C1P | Significance |
| Artificial Lipid Vesicles | Induces the formation of nano- and micro-scale lipid domains. nih.govbiorxiv.org | Demonstrates the direct influence of C1P on membrane organization. nih.govbiorxiv.org |
| Phagocytosing Cells (COS-1) | C1P accumulation in lipid rafts leads to a higher liquid crystalline order. nih.gov | Favorable for promoting membrane fusion events required for phagosome formation. nih.gov |
| Cellular Membranes | Binds to the C2 domain of cPLA2α, facilitating its translocation to membranes. nih.gov | Critical for the activation of cPLA2α and subsequent inflammatory signaling. nih.gov |
Pathophysiological Implications of C2 Ceramide 1 Phosphate in Disease Models
Role in Cancer Biology (Pre-clinical Investigations)
In the realm of oncology, C2 ceramide has been extensively studied for its effects on cancer cell viability and its potential to influence tumor development. These pre-clinical findings highlight its role as a key regulator of cellular fate in neoplastic cells.
Influence on Cell Proliferation and Apoptosis in Cancer Cell Lines
Exogenous C2 ceramide has consistently demonstrated the ability to inhibit cell proliferation and induce apoptosis across a wide range of cancer cell lines. d-nb.info This pro-apoptotic effect is a hallmark of its anti-cancer activity in pre-clinical settings.
The mechanisms underlying C2 ceramide-induced apoptosis are multifaceted. In human leukemia cells, early studies showed that C2 ceramide treatment leads to DNA fragmentation, a characteristic feature of programmed cell death. amegroups.orgamegroups.cn This effect was found to be specific to ceramide, as its inactive precursor, dihydroceramide, did not produce the same outcome. amegroups.orgamegroups.cn Further investigations in various cancer types have shed light on the specific molecular pathways involved:
Head and Neck Squamous Cell Carcinoma (HNSCC): In HN4 and HN30 cell lines, C2 ceramide treatment resulted in a concentration-dependent inhibition of cell proliferation and induced morphological changes consistent with apoptosis, such as cell shrinkage and detachment. mdpi.com The study indicated that C2 ceramide can induce caspase-3-independent apoptosis and programmed necrosis. mdpi.com
Lung Cancer: In non-small cell lung cancer (NSCLC) H1299 cells, C2 ceramide was shown to inhibit cell survival, induce G1 cell cycle arrest, and trigger apoptosis. d-nb.info Mechanistically, it was found to decrease the phosphorylation of Akt and NF-κB, leading to the downregulation of the pro-survival protein survivin and the cell cycle promoter cyclin A2, while increasing the pro-apoptotic protein Bax. d-nb.info In lung adenocarcinoma cells (A549 and PC9), C2-ceramide was found to induce apoptosis by regulating the thioredoxin-interacting protein (Txnip). preprints.orgresearchgate.net
Breast Cancer: In breast cancer cell lines MCF-7 and MDA-MB-231, C2 ceramide inhibited cell proliferation. researchgate.net It has been shown to induce apoptosis by down-regulating mutant p53 expression and enhancing the activation of caspase-3. researchgate.net
Leukemia: In the HL-60 human leukemia cell line, C2 ceramide was found to activate mitochondrial protein phosphatase 2A (PP2A), which in turn dephosphorylates and inactivates the anti-apoptotic protein Bcl-2, thereby promoting apoptosis. preprints.org
Hepatocellular Carcinoma (HCC): In HA22T HCC cells, C2-ceramide treatment, particularly in combination with the phenoxyphenol compound diTFPP, was shown to trigger apoptosis, as evidenced by annexin (B1180172) V staining and analysis of apoptotic protein expression. mdpi.com
The pro-apoptotic action of C2 ceramide is often linked to its ability to influence key signaling cascades that govern cell survival and death. The inhibition of the Akt and NF-κB pathways, as seen in lung cancer cells, is a critical mechanism, as these pathways are frequently overactive in cancers, promoting cell survival and proliferation. d-nb.info Furthermore, the modulation of the Bcl-2 family of proteins, either by altering their expression or their phosphorylation status, represents another key node through which C2 ceramide exerts its apoptotic effects. preprints.org
| Cancer Cell Line | Reported Effects of C2 Ceramide | Key Mechanistic Findings | Citation |
|---|---|---|---|
| Head and Neck (HN4, HN30) | Inhibited proliferation, induced apoptosis and necrosis | Caspase-3-independent apoptosis | mdpi.com |
| Lung (H1299, A549, PC9) | Inhibited survival, induced G1 arrest and apoptosis | Inhibited p-Akt and p-NFκB; regulated Txnip | d-nb.infopreprints.orgresearchgate.net |
| Breast (MCF-7, MDA-MB-231) | Inhibited proliferation, induced apoptosis | Down-regulated mutant p53, activated caspase-3 | researchgate.net |
| Leukemia (HL-60) | Induced apoptosis | Activated mitochondrial PP2A, dephosphorylated Bcl-2 | preprints.org |
| Hepatocellular Carcinoma (HA22T) | Induced apoptosis | Synergizes with diTFPP to trigger cell death | mdpi.com |
Potential as a Modulator of Tumorigenesis in Pre-clinical Models
Beyond its direct effects on cancer cells, C2 ceramide has been implicated as a modulator of tumorigenesis in pre-clinical models by influencing the tumor microenvironment. nih.gov One of the key processes it affects is angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. It was discovered that the synthetic cell-permeable ceramide, N-acetylsphingosine (C2-ceramide), is effective in inhibiting embryonic angiogenesis. nih.gov
Furthermore, ceramides (B1148491) can influence the immune response within the tumor microenvironment. For instance, C2-ceramide can repolarize tumor-associated macrophages (TAMs) towards an anti-tumor M1 phenotype in a PKCζ-dependent manner, thereby promoting host protective immune responses. frontiersin.org By modulating both angiogenesis and anti-tumor immunity, C2 ceramide demonstrates the potential to impact tumor development and progression in vivo. nih.govfrontiersin.org
Involvement in Inflammatory Disorders (Cellular and Animal Models)
The role of C2 ceramide and its phosphorylated metabolite, C1P, extends to the regulation of inflammatory responses, as demonstrated in various cellular and animal models of inflammatory diseases.
Pulmonary Inflammation and Emphysema Models
In the context of lung diseases, ceramides have been identified as important mediators of inflammation and tissue damage. nih.gov Studies using a rodent model of elastase-induced emphysema showed that ceramides were transiently upregulated during the acute inflammatory phase of lung injury. nih.gov This increase in ceramides likely contributed to the early phase of alveolar destruction. nih.gov Pharmacological inhibition of ceramide synthesis was found to ameliorate changes in lung function, suggesting that targeting ceramide metabolism could be a potential therapeutic strategy. nih.gov
While C2 ceramide itself has been used to probe inflammatory pathways, its metabolite, ceramide-1-phosphate (C1P), has also been shown to have potent, and sometimes opposing, effects. mdpi.comresearchgate.net Interestingly, some studies have reported anti-inflammatory properties of C1P in the lung. For example, intrapulmonary administration of C1P was found to reduce cigarette smoke-induced acute lung inflammation and the development of emphysema. mdpi.comresearchgate.net This highlights the complexity of sphingolipid signaling in the lung, where the balance between ceramide and C1P can dictate the inflammatory outcome.
Systemic Inflammatory Responses in Model Systems
C2 ceramide and C1P are implicated in systemic inflammatory responses by modulating the function of key immune cells like macrophages. mdpi.comnih.gov C1P is a potent chemoattractant for macrophages, stimulating their migration to sites of inflammation. nih.govnih.gov This action is mediated by a specific plasma membrane receptor coupled to a Gi protein. nih.govnih.gov
Furthermore, C1P is a crucial mediator in the production of eicosanoids, which are potent inflammatory signaling molecules. mdpi.comnih.gov C1P directly activates cytosolic phospholipase A2 (cPLA2), the enzyme responsible for releasing arachidonic acid from cell membranes, which is the first and rate-limiting step in eicosanoid synthesis. mdpi.comnih.govnih.gov This has been demonstrated in various cell types, including macrophages and lung cancer cells. mdpi.com
Conversely, exogenous C2 ceramide has shown anti-inflammatory effects in models of neuroinflammation. In lipopolysaccharide (LPS)-stimulated microglial cells, C2 ceramide was found to inhibit the production of pro-inflammatory mediators. researchgate.net The administration of C2 ceramide also suppressed microglial activation in the brains of LPS-exposed mice. researchgate.net These seemingly contradictory roles—pro-inflammatory for C1P and in some cases anti-inflammatory for C2 ceramide—underscore the context-dependent nature of sphingolipid signaling in inflammation. The specific cell type, the local metabolic conversion of these lipids, and the inflammatory stimulus all contribute to the ultimate biological response. mdpi.comresearchgate.net
| Model System | Compound | Observed Effect | Key Mechanistic Findings | Citation |
|---|---|---|---|---|
| Elastase-induced Emphysema (Rodent) | Ceramides (endogenous) | Increased during acute inflammation, contributed to alveolar destruction | Inhibition of synthesis ameliorated lung function changes | nih.gov |
| Cigarette Smoke-induced Lung Inflammation (Animal) | C1P (exogenous) | Reduced acute lung inflammation and emphysema | Anti-inflammatory action in the lung | mdpi.comresearchgate.net |
| Macrophages (RAW 264.7) | C1P (exogenous) | Stimulated cell migration | Mediated by a specific plasma membrane receptor | nih.govnih.gov |
| Various cell types (e.g., macrophages, lung cancer cells) | C1P (intracellular) | Stimulated eicosanoid production | Direct activation of cytosolic phospholipase A2 (cPLA2) | mdpi.comnih.govnih.gov |
| LPS-stimulated Microglia (in vitro/in vivo) | C2 Ceramide (exogenous) | Inhibited pro-inflammatory mediator production and microglial activation | Anti-inflammatory effect in a neuroinflammatory model | researchgate.net |
Association with Metabolic Dysregulation in Pre-clinical Models (e.g., modulation of leptin secretion)
Pre-clinical studies have linked ceramide metabolism to metabolic dysregulation, including the modulation of adipokines like leptin. Leptin is a crucial hormone in regulating energy balance. Research using 3T3-L1 pre-adipocytes has shown that treatment with ceramide-1-phosphate leads to a decrease in leptin secretion. frontiersin.org This finding suggests that the ceramide/C1P pathway may play a role in adipocyte function and the endocrine regulation of metabolism. In the broader context of obesity and insulin (B600854) resistance, ceramides are generally considered to have detrimental metabolic effects, and their accumulation is associated with these conditions. mdpi.commdpi.com The specific role of C2-C1P in these models helps to dissect the molecular mechanisms by which sphingolipids influence metabolic health.
Contribution to Other Cellular Pathologies (e.g., Mitochondrial Dysfunction, Vascular Dysfunction in models)
The synthetic, cell-permeable C2-ceramide, an analog of natural ceramides, is widely used in research to investigate the cellular effects of ceramide accumulation. nih.govtermedia.pl While ceramide is a central molecule in sphingolipid metabolism, its phosphorylation by ceramide kinase (CerK) produces ceramide-1-phosphate (C1P), a bioactive lipid with distinct signaling roles. amegroups.orgencyclopedia.pubportlandpress.com C1P is recognized as a key regulator of cell proliferation, survival, and inflammation. encyclopedia.pubdntb.gov.ua However, studies using C2-ceramide have been instrumental in elucidating the pathological contributions of its parent compound, ceramide, to mitochondrial and vascular dysfunction in various disease models.
Mitochondrial Dysfunction
Ceramide accumulation within mitochondria is a critical factor in the development of mitochondrial dysfunction, which is implicated in numerous pathologies, including insulin resistance and neurodegenerative diseases. mdpi.comelifesciences.orgfrontiersin.org The use of C2-ceramide in experimental models has revealed several mechanisms by which ceramides impair mitochondrial function.
One of the primary effects is the inhibition of the mitochondrial electron transport chain (ETC). frontiersin.org Studies on isolated rat heart mitochondria have shown that both short-chain (C2) and long-chain (C16) ceramides can inhibit the activity of ETC complex I and complex III, leading to impaired respiration. frontiersin.org This disruption of the ETC can lead to increased production of reactive oxygen species (ROS) and cellular oxidative stress. frontiersin.orgmdpi.com
Furthermore, ceramides are known to regulate mitochondrial dynamics, specifically by promoting mitochondrial fission. mdpi.com In neonatal rat cardiomyocytes, treatment with C2-ceramide was shown to stimulate mitochondrial fission by increasing the levels of fission-related proteins Drp1 and Fis-1 in the mitochondria, ultimately leading to apoptosis. mdpi.com Ceramide-mediated mitophagy, the selective degradation of mitochondria by autophagy, is another critical pathological consequence. mdpi.comnih.gov This process is initiated when stress-induced ceramide recruits autophagosomes to mitochondria, leading to their degradation and a subsequent reduction in cellular energy (ATP) production. nih.gov
| Research Finding | Model System | Pathological Outcome | Proposed Mechanism |
| Inhibition of ETC | Isolated Rat Heart Mitochondria | Impaired mitochondrial respiration | Inhibition of ETC Complex I and Complex III activity. frontiersin.org |
| Induction of Fission | Neonatal Rat Cardiomyocytes | Apoptosis | Increased mitochondrial levels of Drp1 and Fis-1 proteins. mdpi.com |
| Induction of Fission & ROS | Mouse Myoblast Cells (C2C12) | Increased ROS production | Increased expression of Drp1. mdpi.com |
| Promotion of Mitophagy | Activated T Cells (Aging Mice) | Attenuated anti-tumor function | Ceramide accumulation leads to mitophagy, dysfunctional mitochondria, and reduced ATP. nih.gov |
Vascular Dysfunction
The role of ceramide in the vasculature is complex, with studies using C2-ceramide revealing distinct effects in healthy versus diseased states, particularly concerning endothelial function. nih.govahajournals.org The endothelium regulates vascular tone largely through the release of nitric oxide (NO), a potent vasodilator. frontiersin.org Endothelial dysfunction, characterized by reduced NO bioavailability, is a hallmark of cardiovascular diseases like atherosclerosis. frontiersin.orgfrontiersin.org
In arterioles from healthy individuals (non-Coronary Artery Disease), the acute formation of ceramide is necessary for maintaining NO-mediated, flow-induced dilation. nih.gov In this context, ceramide is converted to sphingosine-1-phosphate (S1P), which then signals through S1P receptors to promote NO production. nih.govahajournals.org Treatment with C2-ceramide in these healthy vessels can increase NO production. nih.gov
Conversely, in arterioles from patients with Coronary Artery Disease (CAD), the signaling pathway shifts dramatically. nih.govahajournals.org In these diseased vessels, C2-ceramide-induced vasodilation becomes dependent not on NO, but on hydrogen peroxide (H₂O₂), a pro-atherosclerotic molecule. nih.govahajournals.org This switch from a protective, NO-dependent mechanism to a pathological, H₂O₂-dependent one contributes to vascular inflammation and endothelial dysfunction. ahajournals.org The source of this H₂O₂ in diseased arterioles appears to be largely mitochondrial. ahajournals.org This highlights how ceramide accumulation in a disease context promotes a detrimental shift in vascular signaling. nih.govahajournals.org
| Vascular Model | Effect of C2-Ceramide | Key Signaling Mediator | Implication |
| Human Arterioles (Non-CAD) | Promotes vasodilation | Nitric Oxide (NO) via Sphingosine-1-Phosphate (S1P) | Vasoprotective role in healthy endothelium. nih.govahajournals.org |
| Human Arterioles (CAD) | Promotes vasodilation | Hydrogen Peroxide (H₂O₂) | Pathological switch contributing to endothelial dysfunction. nih.govahajournals.org |
Methodological Approaches for Investigating C2 Ceramide 1 Phosphate
Utilization of Exogenous Cell-Permeable Analogs of C2 Ceramide-1-phosphate
To overcome the challenge of delivering the charged this compound (C2-C1P) molecule across the cell membrane, researchers frequently utilize short-chain, cell-permeable analogs. These synthetic versions, such as N-acetylsphingosine-1-phosphate (C2-C1P) and N-octanoylsphingosine-1-phosphate (C8-C1P), are more water-soluble than their long-chain counterparts and can be directly added to cell culture media to study their intracellular effects. sigmaaldrich.comnih.govmedchemexpress.com
The addition of these exogenous analogs has been instrumental in uncovering the biological roles of C1P. For instance, studies in Rat-1 fibroblasts demonstrated that C2- and C8-Ceramide-1-phosphates at micromolar concentrations can stimulate DNA synthesis and cell division, highlighting a mitogenic role for C1P. sigmaaldrich.com Interestingly, this proliferative effect was found to be antagonized by the presence of cell-permeable ceramides (B1148491), suggesting a dynamic balance between these two sphingolipids in controlling cell fate. sigmaaldrich.com
Further research has employed these analogs to dissect specific signaling pathways. In Chinese hamster ovary (CHO) cells, exogenous C2-C1P was shown to enhance the release of arachidonic acid induced by a calcium ionophore, pointing to C1P's role as a stimulatory factor for cytosolic phospholipase A2α (cPLA2α), independent of calcium signaling or PKC-ERK-mediated phosphorylation. doi.org The utility of these analogs extends to investigating metabolic pathways, as C2-ceramide can be converted intracellularly to C2-C1P, allowing for the study of the effects of its formation from its direct precursor. nih.gov
Table 1: Research Findings Using Exogenous C1P Analogs
| Analog | Cell Type | Observed Effect | Reference |
|---|---|---|---|
| C2-C1P | Rat-1 Fibroblasts | Stimulated DNA synthesis and cell division. | sigmaaldrich.com |
| C8-C1P | Rat-1 Fibroblasts | Stimulated DNA synthesis and cell division. | sigmaaldrich.com |
| C2-C1P | CHO Cells | Enhanced A23187-induced release of arachidonic acid. | doi.org |
| C2-C1P | Various | Used to study accumulation kinetics and effects on tight junction permeability. | scientificlabs.co.uk |
| PCERA-1 | RAW 264.7 Macrophages | Reduced TNFα production in response to LPS stimulation. | nih.gov |
Enzymatic Assays for Ceramide Kinase Activity
The quantification of ceramide kinase (CERK) activity, the enzyme responsible for phosphorylating ceramide to produce C1P, is fundamental to understanding C1P's role in cellular processes. assaygenie.com Several enzymatic assays have been developed for this purpose.
The conventional and highly specific method involves measuring the transfer of a radiolabeled phosphate (B84403) from [γ-³²P]ATP to a ceramide substrate. nih.govnih.gov The resulting radiolabeled C1P is then separated from the excess [³²P]ATP and other lipids, typically by organic extraction and subsequent analysis using thin-layer chromatography (TLC). nih.govresearchgate.net The product on the TLC plate can be quantified using a Phosphorimager or through scintillation counting. nih.govresearchgate.net A key advantage of this assay is its high specificity, as CERK does not phosphorylate other common lipids like diacylglycerol, which can interfere with less specific kinase assays. nih.gov
To circumvent the safety and environmental concerns associated with radioactivity, non-radioactive methods have been developed. A notable example is a fluorescent plate reader assay that uses a ceramide substrate, such as C6-NBD ceramide, which is labeled with a nitrobenzoxadiazole (NBD) fluorophore. nih.gov This assay leverages the differential partitioning of the fluorescent substrate and its phosphorylated product. Following the enzymatic reaction, a single chloroform/methanol extraction separates the water-soluble C6-NBD-C1P product into the aqueous phase, where its fluorescence can be directly and rapidly quantified in a microplate reader. nih.gov This method is significantly faster and allows for higher throughput compared to the traditional radioactive assay. nih.gov
Table 2: Comparison of Ceramide Kinase (CERK) Activity Assays
| Assay Type | Principle | Substrates | Detection Method | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|---|
| Radioactive Assay | Measures transfer of ³²P from [γ-³²P]ATP to ceramide. | [γ-³²P]ATP, Ceramide | TLC, Phosphorimager, Scintillation Counting | High specificity and sensitivity. | Use of radioactivity, lower throughput, multi-step process. | nih.govnih.gov |
| Fluorescent Assay | Measures fluorescence of phosphorylated NBD-ceramide product. | C6-NBD ceramide, ATP | Fluorescence Plate Reader | Non-radioactive, high throughput, rapid. | Potential for interference from other fluorescent compounds. | nih.gov |
| ELISA | Measures CERK protein levels using specific antibodies. | N/A (measures protein, not activity) | Colorimetric | High sensitivity for protein quantification. | Does not measure enzymatic activity directly. | assaygenie.comassaygenie.com |
Genetic and Pharmacological Modulation of this compound Levels
Altering the cellular concentration of C1P through genetic and pharmacological tools has been a powerful strategy for investigating its function. These approaches primarily target the enzyme ceramide kinase (CERK).
Genetic Modulation: Downregulation of the CERK gene using techniques like RNA interference (RNAi) has been employed to reduce the endogenous production of C1P. biologists.com Studies have shown that inhibiting CERK expression via RNAi can dramatically inhibit arachidonic acid release and prostaglandin (B15479496) synthesis in response to inflammatory agonists, firmly establishing the role of the CERK/C1P pathway in these processes. biologists.com This genetic approach provides high specificity in targeting C1P production.
Pharmacological Modulation: A number of small molecule inhibitors of CERK have been developed, providing a means to acutely and reversibly block C1P synthesis. One of the most well-characterized CERK inhibitors is NVP-231. aacrjournals.orgfrontiersin.org This compound potently and selectively inhibits CERK, leading to decreased intracellular C1P levels and a corresponding increase in the substrate, ceramide.
The use of CERK inhibitors has yielded significant insights into the roles of C1P in various disease models.
Oncology: In non-small cell lung cancer (NSCLC) cells with KRAS mutations, the CERK inhibitor NVP-231 was shown to decrease cell survival by inducing a form of cell death called ferroptosis. aacrjournals.orgnih.gov Furthermore, inhibiting CERK sensitized these cancer cells to the chemotherapeutic agent cisplatin. aacrjournals.orgnih.gov In breast cancer cells, NVP-231 was found to reduce cell viability and induce M-phase arrest in the cell cycle. mdpi.com
Developmental Biology: In organotypic cultures of the developing inner ear (otic vesicles), the CERK inhibitor NVP-231 impaired the proliferation and promoted the apoptosis of neurosensory progenitors. frontiersin.org The study also revealed that CERK activity is required for the pro-survival effects of Insulin-like growth factor-1 (IGF-1), as the inhibitor blocked IGF-1-induced phosphorylation of the key survival kinase AKT. frontiersin.org
Table 3: Examples of CERK Inhibitors and Their Reported Effects
| Inhibitor | Cell/System Studied | Key Research Finding | Reference |
|---|---|---|---|
| NVP-231 | KRAS-mutant NSCLC cells | Decreased cell survival, induced ferroptosis, and synergized with cisplatin. | aacrjournals.orgnih.gov |
| NVP-231 | MCF-7 breast cancer cells | Caused a concentration-dependent decrease in cell viability and induced M-phase arrest. | mdpi.com |
| NVP-231 | Chicken Otic Vesicles | Impaired progenitor proliferation, promoted apoptosis, and blocked IGF-1/AKT signaling. | frontiersin.org |
Advanced Biophysical and Computational Simulation Techniques for Lipid Transport
The movement of C1P between different cellular membranes is a critical aspect of its function, often mediated by lipid transfer proteins. Advanced biophysical and computational methods are being used to understand the molecular mechanics of this transport.
Molecular dynamics (MD) simulations have become an invaluable tool for visualizing and analyzing the interactions between C1P, transport proteins, and membranes at an atomic level. nih.gov Multiscale simulation approaches, which combine all-atom and coarse-grained models, have been particularly insightful in studying the ceramide-1-phosphate transfer protein (CPTP). escholarship.orgplos.orgnih.gov These simulations have revealed that CPTP binds to a membrane in a position ready to extract or insert C1P. escholarship.orgbiorxiv.org The binding of the protein to the membrane induces conformational changes in CPTP that widen the entrance to its hydrophobic lipid-binding cavity, thereby facilitating the uptake and release of C1P. escholarship.orgplos.org
These computational studies have elucidated a key catalytic mechanism: by binding to the membrane, CPTP significantly disrupts the local hydrophobic environment of a C1P molecule within the lipid bilayer. nih.govbiorxiv.org This disruption lowers the energy barrier required for C1P to desorb from the membrane, effectively enhancing its extraction by the protein. nih.govbiorxiv.org This process involves the breakage of hydrophobic C1P-membrane contacts, which are compensated for by the formation of hydrophobic contacts between the lipid and the protein. plos.org
These computational findings are often complemented by biophysical measurements. For example, studies on the C2 domain of cytosolic phospholipase A₂α (cPLA₂α) combined biophysical techniques with MD simulations and mutagenesis to demonstrate how a specific cationic patch in the C2 domain recognizes and binds the anionic C1P molecule, confirming the molecular origin of C1P specificity. nih.gov Similarly, the biophysical properties of C1P itself have been studied, revealing that it can self-assemble into highly organized bilayer structures, a characteristic that undoubtedly influences its behavior within and transport between cellular membranes. portlandpress.com
Table 4: Summary of Findings from Biophysical and Computational Studies
| Technique | System Studied | Key Finding | Reference |
|---|---|---|---|
| Multiscale Simulations | CPTP-mediated C1P transport | CPTP binding disrupts the local membrane environment, lowering the energy barrier for C1P extraction. | escholarship.orgnih.govbiorxiv.org |
| Molecular Dynamics & Mutagenesis | C1P binding to cPLA₂α C2 domain | Identified a specific cationic RxRH sequence (Arg⁵⁹, Arg⁶¹, His⁶²) as crucial for C1P recognition. | nih.gov |
| All-atom & Coarse-grained MD | CPTP-membrane interaction | Membrane binding induces conformational changes in CPTP that facilitate C1P uptake and release. | plos.orgbiorxiv.org |
| Biophysical Analysis | Pure C1P | C1P can self-assemble into stable, closed vesicles and exhibits distinct gel and fluid bilayer phases. | portlandpress.com |
Future Research Directions and Unresolved Questions
Identification of Novel Receptors and Binding Partners for C2 Ceramide-1-phosphate
A primary challenge in C2-C1P signaling is the incomplete catalog of its molecular targets. While some intracellular binding partners have been identified, the existence and identity of specific cell surface receptors remain largely speculative.
Intracellular Binding Partners: Research has successfully identified a few key intracellular proteins that directly interact with C1P. A notable example is the group IVA cytosolic phospholipase A₂ (cPLA₂α), where C1P binds to a novel site within the C2 domain, distinct from other lipid-binding sites. nih.govbiologists.comcaymanchem.com This interaction is crucial for the pro-inflammatory actions of C1P. nih.gov Computational and mutagenesis studies have pinpointed specific cationic residues in the cPLA₂α C2 domain as essential for this recognition. nih.gov Another critical partner is the Ceramide-1-Phosphate Transfer Protein (CPTP), which selectively transports C1P from its site of synthesis in the Golgi to other membranes, thereby regulating its availability for signaling and metabolism. asm.orgplos.org Future research must expand this list, seeking to identify other proteins that are direct effectors of C2-C1P. It is hypothesized that C1P may analogously bind to the C2-domain of other proteins, such as Protein Kinase Cα (PKCα), to facilitate their translocation and activation. asm.org
Putative Cell Surface Receptors: Many biological effects of exogenously applied C1P, such as macrophage migration, are suggestive of actions mediated by G-protein coupled receptors (GPCRs). nih.govresearchgate.net However, despite strong circumstantial evidence, a specific, dedicated C1P receptor has yet to be cloned or definitively identified. nih.govmdpi.com This represents a significant gap in the field. The search for these putative receptors is a high-priority area, as their discovery would revolutionize our understanding of how C2-C1P orchestrates intercellular communication and systemic effects like inflammation. nih.govresearchgate.net
| Binding Partner | Type | Location | Key Function/Interaction | Status |
|---|---|---|---|---|
| Cytosolic Phospholipase A₂ (cPLA₂α) | Enzyme | Cytosol, Golgi | Binds to C2 domain, stimulating enzyme activity and pro-inflammatory responses. nih.govbiologists.comasm.org | Identified |
| Ceramide-1-Phosphate Transfer Protein (CPTP) | Transfer Protein | Cytosol, Golgi | Selectively transports C1P between membranes, regulating its local concentration. plos.org | Identified |
| Protein Phosphatase 1 (PP1) / 2A (PP2A) | Enzyme | Multiple | C1P acts as a potent inhibitor, influencing cell survival pathways. biologists.com | Identified |
| G-Protein Coupled Receptors (GPCRs) | Receptor | Plasma Membrane | Hypothesized to mediate extracellular C1P signaling, such as cell migration. nih.govnih.govresearchgate.net | Putative |
| Protein Kinase Cα (PKCα) | Enzyme | Multiple | Hypothesized to bind C1P via its C2-domain, inducing translocation and activation. asm.org | Putative |
Elucidation of Complete Metabolic Pathways and Regulatory Networks
The synthesis and degradation of C2-C1P are central to its function, yet our knowledge of its complete metabolic web and the signals that control it is still developing. C2-C1P is primarily generated from C2-ceramide through the action of Ceramide Kinase (CerK). nih.govresearchgate.netmdpi.com This enzyme's activity and localization, particularly at the Golgi apparatus, are critical control points. asm.org
The broader regulatory network, often termed the "sphingolipid rheostat," involves a delicate balance between ceramide, C1P, and another key bioactive lipid, sphingosine-1-phosphate (S1P). nih.govmdpi.comahajournals.org Generally, ceramide promotes apoptosis, while C1P and S1P promote cell survival and proliferation. nih.gov However, the precise mechanisms that dictate the flux of substrates through these competing pathways are not fully understood. Future work must focus on:
Upstream Regulators of CerK: Little is known about how the activity of CerK is dynamically regulated in response to different cellular stimuli. Identifying the upstream kinases, phosphatases, and other factors that control CerK will be crucial. asm.org
C1P Phosphatases: The enzymes responsible for dephosphorylating C1P back to ceramide, likely lipid phosphate (B84403) phosphatases (LPPs), are known, but their specificity and regulation in the context of C2-C1P signaling need further investigation. nih.govresearchgate.net
Metabolic Compartmentalization: How the synthesis, transport (via CPTP), and degradation of C2-C1P are spatially organized within the cell to achieve specific signaling outcomes at different organelles (e.g., Golgi, plasma membrane) is a key unresolved question. asm.orgplos.org
Development of Specific Modulators of this compound Metabolism and Signaling
Given the potent biological activities of C2-C1P, the ability to pharmacologically manipulate its levels holds significant therapeutic potential. The development of specific molecular tools is essential not only for therapeutic applications but also for basic research to dissect its signaling pathways.
Future research should prioritize the development of:
Specific CerK Inhibitors: While some kinase inhibitors exist, highly specific and potent inhibitors of CerK are needed to precisely block C2-C1P production without affecting other lipid kinases. frontiersin.org Such tools would be invaluable for studying the consequences of C1P depletion in various disease models.
C1P Phosphatase Modulators: The ability to either inhibit or activate the phosphatases that degrade C1P would provide another layer of control over its signaling.
Receptor Antagonists/Agonists: Once the putative cell surface receptors for C1P are identified, the development of specific antagonists and agonists will be paramount. These would allow researchers to distinguish between the intracellular and extracellular actions of C2-C1P and to modulate its receptor-mediated effects. merckmillipore.com
| Target Enzyme/Protein | Metabolic Role | Effect of Modulation | Research Goal |
|---|---|---|---|
| Ceramide Kinase (CerK) | Synthesizes C1P from ceramide. researchgate.net | Inhibition would decrease C1P levels. | Develop highly specific inhibitors. frontiersin.org |
| Lipid Phosphate Phosphatases (LPPs) | Degrades C1P to ceramide. nih.gov | Inhibition would increase C1P levels. | Identify and characterize C1P-specific phosphatases and their modulators. |
| Putative C1P Receptors | Mediate extracellular C1P signals. researchgate.net | Antagonists would block extracellular effects; Agonists would mimic them. | Identify receptors to enable targeted drug design. |
Deeper Understanding of Context-Dependent Biological Roles and Differential Effects of Acyl Chain Lengths
One of the most complex and fascinating aspects of C2-C1P biology is the context-dependency of its actions. In some settings, C1P is pro-inflammatory and pro-migratory, while in others, it can have anti-inflammatory or pro-survival effects. nih.govnih.govresearchgate.net For instance, it can promote cell survival by inhibiting apoptosis but also act as a potent pro-inflammatory agent by stimulating cPLA₂α. nih.gov These seemingly contradictory roles suggest that the ultimate biological outcome of C2-C1P signaling is determined by the specific cellular environment, the complement of binding partners and receptors present, and its interplay with other signaling pathways.
Furthermore, the length of the N-acyl chain attached to the sphingoid base is a critical determinant of biological function. mdpi.com Studies comparing short-chain (like C2) and long-chain (like C16) ceramides (B1148491) have shown they can have different, and sometimes opposite, effects on cellular processes like ion regulation, steroidogenesis, and mitochondrial function. oup.comfrontiersin.org It is an unresolved and critical question how this principle applies to their phosphorylated derivatives. Future research must systematically investigate:
How C2-C1P's function differs from that of other C1P species (e.g., C8, C16, C24-C1P).
Whether different acyl-chain length C1Ps have distinct binding affinities for receptors or intracellular partners.
How the biophysical properties imparted by different acyl chains influence the lipid's localization within membrane microdomains and its ability to form signaling platforms. researchgate.netpreprints.org
A deeper appreciation of these context-dependent and structure-dependent functions is essential to move from a generalized model of C1P action to a predictive understanding of what a specific molecule like C2-C1P will do in a particular biological system.
Q & A
Q. What are the established roles of C2 Ceramide-1-phosphate in cellular signaling pathways?
C2-C1P regulates key processes such as inflammation, apoptosis, and cell proliferation. It binds to specific protein domains (e.g., C2 domains of cytosolic phospholipase A2α) to modulate lipid signaling. Methodologies include lipid-binding assays, structural analysis (X-ray crystallography, NMR), and gene knockout models to validate pathway interactions .
Q. What experimental models are commonly used to study C2-C1P’s biological functions?
Common models include:
- In vitro systems : Polarized vs. non-polarized retinal pigment epithelial (RPE) cells to assess apoptosis induction .
- Lipid-protein interaction assays : Surface plasmon resonance (SPR) and lipid overlay assays to study C2 domain binding .
- Animal models : Knockout mice for ceramide kinase (CERK) to study C1P synthesis and inflammatory responses .
Q. How is C2-C1P synthesized and metabolized in cells?
C2-C1P is synthesized via phosphorylation of ceramide by ceramide kinase (CERK) in the Golgi apparatus. Reverse reactions are mediated by ceramide-1-phosphate phosphatase. Key methods to study this include:
- Radiolabeled ceramide tracers with thin-layer chromatography (TLC) or HPLC for metabolic tracking .
- LC-MS/MS for quantitative analysis of cellular C1P levels .
Advanced Research Questions
Q. What methodological challenges arise when quantifying C2-C1P in heterogeneous cellular environments?
Challenges include lipid extraction efficiency, isomer differentiation, and signal interference. Solutions involve:
- Optimized extraction protocols : Use of acidic methanol/chloroform mixtures to preserve lipid integrity.
- Advanced chromatography : Reverse-phase HPLC coupled with high-resolution mass spectrometry (HRMS) to resolve isomers .
- Internal standards : Deuterated C2-C1P (e.g., C2-C1P-d7) for normalization .
Q. How can researchers address discrepancies in reported effects of C2-C1P across different cell types?
Discrepancies (e.g., pro-survival vs. pro-apoptotic effects) may stem from cell-specific receptor expression or experimental conditions. Strategies include:
- Comparative studies : Parallel experiments in primary vs. immortalized cells under standardized conditions.
- Pathway inhibition : Use of CERK inhibitors (e.g., NVP-231) to isolate C1P-specific effects .
- Single-cell RNA sequencing : To correlate C1P responses with transcriptomic profiles .
Q. What advanced techniques elucidate C2-C1P’s interaction with C2 domains of signaling proteins?
- Structural biology : Cryo-EM or X-ray crystallography to resolve binding interfaces (e.g., cationic β-groove in C2 domains) .
- Molecular dynamics (MD) simulations : To model lipid-protein interactions and calcium dependency .
- Mutagenesis : Alanine scanning of C2 domain loops to identify critical residues for lipid recognition .
Methodological Best Practices
- Reproducibility : Document lipid storage conditions (e.g., -80°C under argon) to prevent oxidation .
- Data validation : Use orthogonal methods (e.g., ELISA for protein activation + lipidomics for C1P levels) .
- Ethical reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for lipidomic datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
